2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
CAS No.: 129575-89-9
Cat. No.: VC21167516
Molecular Formula: C35H33NO8
Molecular Weight: 595.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129575-89-9 |
|---|---|
| Molecular Formula | C35H33NO8 |
| Molecular Weight | 595.6 g/mol |
| IUPAC Name | 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3/t29-,30-,31-,32-,35-/m1/s1 |
| Standard InChI Key | QKFDXGIKVGVBGT-PVEIOGNQSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
| SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Introduction
The compound 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a complex organic molecule with a molecular formula of C35H33NO8 and a molecular weight of 595.6 g/mol . It is also known by several synonyms, including 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside and beta-D-Glucopyranoside, 4-methoxyphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)- .
Synthesis and Applications
The synthesis of this compound typically involves complex carbohydrate chemistry, including glycosylation reactions and the introduction of protecting groups like benzyl ethers. The presence of the isoindoline-1,3-dione moiety suggests potential applications in pharmaceuticals or as intermediates in organic synthesis.
Related Compounds
Other compounds with similar structures include:
-
N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide (Molecular Weight: 581.7 g/mol) .
-
N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS: 13343-62-9) .
Research Findings
Research on this compound is limited, but its structure suggests potential biological activity. The presence of a phthalimido group and carbohydrate moiety could be relevant for drug development or as a precursor in synthetic organic chemistry.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C35H33NO8 |
| Molecular Weight | 595.6 g/mol |
| CAS Number | 129575-89-9 |
| IUPAC Name | 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
| InChIKey | QKFDXGIKVGVBGT-PVEIOGNQSA-N |
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